PEG12-SATA (S-acetyl-PEG12-NHS ester)

Descripción

Chemical Structure and Nomenclature of Polyethylene Glycol 12-S-acetyl-N-hydroxysuccinimide Ester

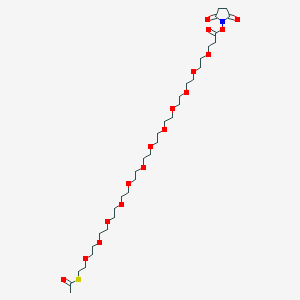

Polyethylene glycol 12-S-acetyl-N-hydroxysuccinimide ester possesses a precisely defined molecular structure characterized by its Chemical Abstracts Service number 1334169-95-7 and molecular formula C₃₃H₅₉NO₁₇S. The compound exhibits a molecular weight of 773.88 grams per mole, reflecting its substantial size and complex architecture. The systematic chemical name, 2,5-Dioxopyrrolidin-1-yl 2-oxo-6,9,12,15,18,21,24,27,30,33,36,39-dodecaoxa-3-thiadotetracontan-42-oate, provides insight into its structural complexity and functional group arrangement.

The molecular architecture of this compound consists of three distinct functional domains that contribute to its versatility in bioconjugation applications. The central component features a twelve-unit polyethylene glycol chain that serves as a hydrophilic spacer, providing enhanced water solubility and biocompatibility to modified biomolecules. This polyethylene glycol segment spans 39 atoms and measures approximately 46.8 angstroms in length, offering substantial spatial separation between conjugated molecules. The structural organization includes an N-hydroxysuccinimide ester group that enables selective reactivity with primary amines under physiological conditions, forming stable amide bonds.

The protected thiol functionality represents a critical design element that distinguishes this reagent from simpler polyethylene glycol derivatives. The S-acetyl protecting group shields the sulfur atom from oxidation and unwanted side reactions during storage and initial conjugation steps. This protection strategy allows for controlled deprotection using mild chemical conditions, specifically hydroxylamine hydrochloride treatment, to reveal the free thiol group for subsequent conjugation reactions. The resulting free thiol can participate in disulfide bond formation or thiol-ether linkages with other molecules, enabling the creation of complex bioconjugates and targeted delivery systems.

Historical Development of Protected Thiol Polyethylene Glycol Reagents

The development of protected thiol polyethylene glycol reagents traces its origins to the foundational work on protein modification and pegylation that began in the 1970s. The concept of attaching polyethylene glycol chains to proteins was first proposed by Professor Frank Davis at Rutgers University in the late 1960s, driven by the goal of reducing the immunogenicity of recombinant proteins and extending their circulation times in biological systems. This pioneering vision recognized that hydrophilic polymer conjugation could mask therapeutic proteins from immune system recognition while improving their pharmacokinetic properties.

The evolution from simple polyethylene glycol derivatives to sophisticated protected thiol reagents represents a significant advancement in bioconjugation methodology. Early polyethylene glycol modification strategies relied primarily on random lysine conjugation using activated polyethylene glycol derivatives, which often resulted in heterogeneous product mixtures and potential loss of biological activity. The introduction of protected thiol chemistry addressed these limitations by enabling more controlled and reversible protein modifications.

A pivotal development occurred with the creation of stable thiol-protected intermediates that could react with cysteine residues under mild conditions. Research published in 1993 demonstrated the successful transformation of monomethoxypolyethylene glycol into activated forms containing protected thiol groups, establishing the foundation for modern protected thiol reagents. This work showed that modified proteins could be produced with polyethylene glycol molecules attached through newly formed disulfide bonds, which could be readily cleaved to regenerate native proteins under mild reducing conditions.

The progression toward discrete-length polyethylene glycol reagents marked another crucial milestone in the field. Unlike polydisperse polyethylene glycol preparations with broad molecular weight distributions, modern reagents feature precisely defined chain lengths that ensure reproducible modification results. This advancement enabled researchers to achieve better control over the pharmacokinetic properties of modified proteins and reduced batch-to-batch variability in therapeutic applications.

Position of Polyethylene Glycol 12-S-acetyl-N-hydroxysuccinimide Ester in Modern Bioconjugation Chemistry

Polyethylene glycol 12-S-acetyl-N-hydroxysuccinimide ester occupies a distinctive position within the contemporary landscape of bioconjugation chemistry as a versatile heterobifunctional crosslinking reagent. The compound belongs to a specialized class of reagents that enable sequential conjugation reactions through distinct reactive groups, providing researchers with enhanced control over the bioconjugation process. Modern bioconjugation strategies increasingly rely on such heterobifunctional reagents to create complex molecular architectures with precisely defined properties and functionalities.

The strategic importance of this reagent stems from its ability to address multiple challenges inherent in protein modification and drug delivery applications. The N-hydroxysuccinimide ester functionality enables efficient and selective reaction with primary amines present on protein surfaces, particularly lysine residues and N-terminal amino groups. This reactivity occurs under mild physiological conditions without requiring harsh chemical treatments that might denature proteins or compromise their biological activity. The reaction kinetics favor stable amide bond formation, ensuring that the resulting conjugates maintain their integrity under physiological conditions.

Contemporary bioconjugation strategies have evolved to emphasize site-specific modifications that preserve protein function while introducing desired properties such as enhanced stability, reduced immunogenicity, and improved pharmacokinetics. Polyethylene glycol 12-S-acetyl-N-hydroxysuccinimide ester contributes to these objectives through its discrete polyethylene glycol spacer that provides reproducible modification effects. The twelve-unit polyethylene glycol chain offers an optimal balance between molecular size and functionality, providing sufficient spatial separation to reduce steric hindrance while maintaining manageable molecular weight increases.

The protected thiol functionality positions this reagent as a valuable tool for creating targeted drug delivery systems and bioconjugates with enhanced therapeutic potential. Following initial amine conjugation and subsequent deprotection, the revealed thiol group enables further conjugation with thiol-reactive molecules, including drugs, imaging agents, or targeting moieties. This sequential conjugation capability allows researchers to construct complex therapeutic constructs with multiple functional components, such as targeting antibodies linked to therapeutic drugs through controlled chemical bonds.

Significance in Biological and Chemical Research Applications

The research significance of polyethylene glycol 12-S-acetyl-N-hydroxysuccinimide ester extends across multiple disciplines within biological and chemical sciences, reflecting its versatility as a bioconjugation tool and its impact on therapeutic development. In protein chemistry and biochemistry, this reagent enables researchers to systematically investigate the effects of polyethylene glycol modification on protein properties, including solubility, stability, and biological activity. The discrete nature of the twelve-unit polyethylene glycol chain provides researchers with precise control over modification parameters, allowing for detailed structure-activity relationship studies.

Pharmaceutical research has particularly benefited from the unique properties of this reagent in developing next-generation protein therapeutics and drug delivery systems. The ability to introduce polyethylene glycol modifications while maintaining options for further conjugation has enabled the creation of sophisticated therapeutic constructs with enhanced pharmacokinetic profiles. Research applications include the development of antibody-drug conjugates, where the reagent serves as a linker between targeting antibodies and cytotoxic drugs, providing controlled drug release mechanisms and improved therapeutic indices.

| Research Application | Primary Function | Key Advantages |

|---|---|---|

| Protein Therapeutics | Stability Enhancement | Extended circulation time, reduced immunogenicity |

| Drug Delivery Systems | Controlled Conjugation | Site-specific attachment, reversible modifications |

| Bioanalytical Methods | Molecular Labeling | Improved solubility, reduced aggregation |

| Diagnostic Applications | Probe Development | Enhanced signal-to-noise ratios, reduced background |

The compound has demonstrated particular value in developing targeted drug delivery systems where precise control over molecular architecture is essential for therapeutic efficacy. Research has shown that the polyethylene glycol spacer provides unique advantages including increased stability, reduced tendency toward aggregation, and reduced immunogenicity compared to non-polyethylene glycol alternatives. These properties make the reagent especially suitable for applications requiring long-term stability and biocompatibility, such as in vivo imaging agents and sustained-release drug formulations.

In chemical biology research, polyethylene glycol 12-S-acetyl-N-hydroxysuccinimide ester serves as a valuable tool for studying protein-protein interactions and cellular processes. The reversible nature of the disulfide linkages formed through the deprotected thiol group enables researchers to create temporarily modified proteins for functional studies. This capability has proven particularly useful in investigating the roles of specific protein modifications in cellular signaling pathways and metabolic processes.

The reagent has also found significant applications in developing novel analytical methods and bioassay platforms. The polyethylene glycol spacer minimizes steric hindrance and provides added solubility to modified molecules, improving the performance of various detection systems. Research has demonstrated that molecules labeled with polyethylene glycol-containing tags retain better solubility and show less aggregation during long-term storage compared to those labeled with non-polyethylene glycol counterparts. These properties have made the reagent valuable for developing robust diagnostic assays and research tools with extended shelf life and improved reproducibility.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59NO17S/c1-30(35)52-29-28-50-27-26-49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-40-7-6-39-5-4-33(38)51-34-31(36)2-3-32(34)37/h2-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXZFZXFZLUQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59NO17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the PEG12 Linker

- The initial step involves synthesizing or obtaining a PEG chain with twelve ethylene glycol units (PEG12). This segment provides the spacer length and hydrophilicity critical for solubility and steric flexibility.

- PEG12 is often prepared via controlled polymerization or purchased as a discrete molecular weight PEG derivative to ensure uniformity in the final product.

Introduction of the NHS Ester Group

- The terminal hydroxyl group of the PEG12 chain is converted into an active NHS ester. This is typically achieved by reacting the PEG12 acid derivative with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

- The reaction is conducted under anhydrous conditions, often in anhydrous dichloromethane or dimethylformamide (DMF), to prevent premature hydrolysis of the NHS ester.

- The NHS ester formation is monitored by spectroscopic methods, and the product is purified by precipitation or chromatography to remove unreacted reagents and by-products.

Attachment of the S-acetyl Thiol Protecting Group

- The free thiol group is introduced as a protected S-acetyl moiety to prevent premature oxidation or disulfide formation during storage and handling.

- This is accomplished by reacting the PEG12-NHS ester intermediate with S-acetylthioacetate or a similar acetyl-protected thiol donor under controlled conditions.

- The acetyl protecting group is stable under neutral and basic conditions but can be removed later by mild reducing agents such as hydroxylamine hydrochloride to reveal the free thiol for subsequent conjugation.

Purification and Characterization

- The final PEG12-SATA product is purified by chromatographic methods such as reverse-phase HPLC or size-exclusion chromatography to ensure removal of impurities and side products.

- Characterization includes NMR spectroscopy to confirm chemical structure, mass spectrometry for molecular weight verification, and UV-Vis spectroscopy to monitor NHS ester presence (absorbance at 260–280 nm due to NHS leaving group).

The NHS ester chemistry underlying PEG12-SATA preparation and use is sensitive to pH, temperature, and solvent environment:

| Parameter | Typical Condition | Notes |

|---|---|---|

| pH | 7.2 – 8.5 | Optimal for NHS ester reactivity; higher pH increases hydrolysis rate |

| Temperature | 0°C to room temperature | Lower temperatures reduce NHS ester hydrolysis; reactions often at 4°C or 25°C |

| Solvent | Anhydrous organic solvents | DMF, dichloromethane for synthesis; aqueous buffers for conjugation with biomolecules |

| Reaction Time | 30 min to 4 hours | Balances efficient coupling and minimal hydrolysis |

- NHS ester hydrolysis competes with amine coupling; half-life of NHS esters is about 4–5 hours at pH 7.0 and 0°C but decreases sharply at higher pH and temperature.

- The PEG12 spacer in PEG12-SATA improves water solubility, allowing reactions to proceed in aqueous buffers without organic solvents, which is advantageous for biomolecule compatibility.

| Compound Name | Functional Groups | Preparation Highlights | Unique Features |

|---|---|---|---|

| PEG12-SATA | NHS ester, S-acetyl protected thiol | PEG12 linker synthesis, NHS ester activation, thiol protection | Long PEG spacer enhances solubility and flexibility |

| N-succinimidyl S-acetylthioacetate (SATA) | NHS ester, protected thiol | Shorter linker, similar NHS ester and acetyl protection | Hydrophobic, requires organic solvents |

| Maleimide-PEG | Maleimide group | Maleimide functionalization on PEG | Reacts specifically with free thiols |

| Traut’s Reagent | Protected thiol | Direct thiolation without PEG spacer | Less stable, forms side products |

PEG12-SATA distinguishes itself by combining a medium-length PEG spacer with dual reactivity, enabling enhanced bioconjugation efficiency and protein stability during modification.

- Studies show that PEG12-SATA-modified proteins exhibit improved solubility and reduced aggregation due to the hydrophilic PEG spacer.

- The acetyl protecting group on the thiol can be efficiently removed using hydroxylamine hydrochloride under mild conditions, exposing the free thiol for further conjugation with maleimide or other thiol-reactive groups.

- Optimization of reaction pH and temperature during NHS ester coupling minimizes side reactions such as hydrolysis and non-specific modifications.

- PEG12-SATA is preferred over shorter linkers or non-PEGylated SATA reagents when enhanced water solubility and reduced protein precipitation are desired.

| Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| PEG12 linker synthesis | Controlled polymerization or procurement | Provides PEG spacer | Uniform molecular weight critical |

| NHS ester formation | PEG12 acid + NHS + DCC/DIC, anhydrous solvent | Activates PEG for amine coupling | Avoid moisture to prevent hydrolysis |

| Thiol protection (S-acetyl) | Reaction with S-acetylthioacetate | Protects thiol group | Stable during storage, removable by hydroxylamine |

| Purification | Chromatography (HPLC, SEC) | Removes impurities | Ensures product purity and activity |

| Characterization | NMR, MS, UV-Vis | Confirms structure and functional groups | NHS ester absorbance used for monitoring |

Análisis De Reacciones Químicas

PEG12-SATA (S-acetyl-PEG12-NHS ester) undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds. This reaction is commonly used for bioconjugation.

Deprotection Reactions: The acetyl-protected thiol group can be deprotected using mild reducing agents such as hydroxylamine hydrochloride to expose the free thiol group.

Disulfide Bond Formation: The free thiol group can form disulfide bonds with other thiol-containing molecules under oxidative conditions.

Common reagents used in these reactions include primary amines, hydroxylamine hydrochloride, and oxidizing agents . The major products formed from these reactions are amide-linked conjugates and disulfide-linked conjugates.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

PEG12-SATA is characterized by the following structural features:

- Chemical Formula : C33H59NO17S

- Molecular Weight : 773.9 g/mol

- Functional Groups : Contains an N-hydroxysuccinimide (NHS) ester group and a sulfhydryl-reactive acetyl group.

The NHS ester allows for selective reactions with primary amines, while the sulfhydryl group can be deprotected to form reactive thiols, enhancing the compound's utility in bioconjugation.

Bioconjugation and Protein Modification

PEG12-SATA is primarily used in the modification of proteins and peptides to improve solubility and stability. The compound facilitates the attachment of PEG chains to proteins through:

- PEGylation : This process enhances pharmacokinetic properties such as circulation time and reduces immunogenicity. PEGylated proteins are often used in therapeutic applications due to their improved bioavailability.

Drug Delivery Systems

In drug delivery, PEG12-SATA contributes to the development of new systems that enhance the delivery of therapeutic agents. By modifying drug molecules with PEG chains, researchers can achieve:

- Increased Stability : PEGylation protects drugs from enzymatic degradation.

- Targeted Delivery : The specificity of PEG12-SATA allows for targeted drug delivery to specific tissues or cells .

Chemical Synthesis

The compound serves as a linker in synthesizing complex molecules and polymers. It plays a crucial role in:

- Formation of Amide Bonds : The NHS ester reacts with primary amines, facilitating the formation of stable amide bonds essential for creating intricate molecular structures .

Case Study 1: Protein Therapeutics

A study demonstrated that PEGylating a therapeutic protein using PEG12-SATA resulted in a significant increase in serum half-life compared to its unmodified counterpart. This enhancement was attributed to reduced renal clearance and decreased immunogenicity.

Case Study 2: Targeted Drug Delivery

Research involving cancer therapeutics showed that drugs modified with PEG12-SATA exhibited improved targeting capabilities when conjugated to antibodies. This targeted approach led to enhanced therapeutic efficacy while minimizing side effects.

Mecanismo De Acción

The mechanism of action of PEG12-SATA (S-acetyl-PEG12-NHS ester) involves the formation of stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine group to form an amide bond, while the acetyl-protected thiol group can be deprotected to expose the free thiol group. The free thiol group can then form disulfide bonds or thiol-ether bonds with other thiol-containing molecules .

Comparación Con Compuestos Similares

Functional Group Comparison

Solubility and Stability

- Solubility : All PEG12-containing compounds exhibit high water solubility due to the hydrophilic PEG spacer. For example, Biotin-PEG12-NHS ester is soluble in DMSO and aqueous buffers, similar to PEG12-SATA .

- Stability : NHS esters are moisture-sensitive and require storage at -20°C. The S-acetyl group in PEG12-SATA provides shelf-stable thiol protection, whereas SPDP’s disulfide bond may degrade under prolonged storage .

Cost and Commercial Availability

- Cost : PEG12-SATA and m-PEG12-NHS ester are similarly priced (~$475–$500/mg), while click chemistry reagents (e.g., TCO-PEG12-NHS) and biotinylated derivatives command higher costs (~$600–$800/mg) .

- Suppliers: Key suppliers include MedChemExpress, 陕西新研博美生物科技 (Shaanxi XinYan BoMei Biotechnology), and ChemScene, with custom synthesis options available .

Actividad Biológica

PEG12-SATA (S-acetyl-PEG12-NHS ester) is a specialized polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation and drug delivery applications. Its structural characteristics allow it to interact specifically with thiol groups in proteins, enhancing their pharmacokinetic properties and stability.

Chemical Structure and Properties

PEG12-SATA consists of a PEG chain with twelve repeating units, an N-hydroxysuccinimide (NHS) ester group, and a protective acetyl group. The NHS ester facilitates the conjugation to primary amines, while the SATA group reacts with thiol groups found in cysteine residues of proteins, enabling targeted modifications.

- Molecular Formula : C33H59NO17S

- Molecular Weight : 773.9 g/mol

- CAS Number : 1334169-95-7

The biological activity of PEG12-SATA primarily arises from its ability to facilitate the attachment of PEG chains to proteins via a process known as PEGylation. This modification can significantly alter the properties of therapeutic proteins:

- Enhanced Solubility : The PEG moiety increases the solubility of proteins in aqueous environments.

- Improved Stability : PEGylated proteins exhibit increased resistance to proteolytic degradation.

- Extended Circulation Time : The addition of PEG reduces renal clearance, allowing for prolonged therapeutic effects in the bloodstream.

- Reduced Immunogenicity : PEGylation can mask epitopes on proteins that might provoke an immune response.

Applications in Drug Delivery

PEG12-SATA is particularly valuable in the development of drug delivery systems due to its ability to modify pharmacokinetic properties. Here are some notable applications:

- Therapeutic Proteins : Enhancing the efficacy and safety profiles of biologics by reducing their immunogenicity and improving their pharmacokinetics.

- Nanocarriers : Used in conjunction with dendrimers or liposomes to improve drug delivery to specific tissues, such as cartilage in osteoarthritis treatments .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between PEG12-SATA and other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| PEG4-NHS ester | Shorter PEG linker | Faster reaction kinetics due to shorter chain length |

| Maleimide-PEG | Sulfhydryl-reactive | Reacts specifically with free thiols |

| PEG-SH | Thiol-containing | Directly provides free thiol for cross-linking |

| SATA (S-acetyl-thiol) | Non-PEG linked | Simpler structure without additional solubility benefits |

PEG12-SATA stands out due to its longer chain length, which enhances solubility and reduces aggregation compared to shorter linkers.

Case Studies and Research Findings

Research has demonstrated the effectiveness of PEG12-SATA in various biomedical applications:

- Protein Therapeutics : A study highlighted how PEGylation using SATA derivatives improved the therapeutic index of protein drugs by enhancing their stability and circulation time.

- Nanocarrier Systems : Research involving PEGylated PAMAM dendrimer nanocarriers showed improved delivery and efficacy for disease-modifying osteoarthritis drugs, indicating the potential for enhanced therapeutic outcomes in joint diseases .

- Bioconjugation Techniques : Various studies have employed mass spectrometry and chromatography to analyze the efficiency of conjugation processes involving PEG12-SATA, confirming its specificity and effectiveness in modifying biomolecules .

Q & A

Q. What is the functional role of the S-acetyl group in PEG12-SATA, and how does it compare to other thiol-reactive moieties in bioconjugation?

The S-acetyl group acts as a protective moiety for thiol groups, requiring deprotection (e.g., via hydroxylamine treatment) to generate reactive sulfhydryl (-SH) groups for site-specific conjugation. Unlike maleimide-based reagents, which directly react with thiols, the S-acetyl group minimizes premature oxidation or side reactions during storage. This controlled activation ensures higher specificity in thiol-based coupling compared to non-protected reagents like Traut’s reagent .

Q. What are the optimal reaction conditions (pH, temperature, molar ratios) for conjugating PEG12-SATA with primary amines in proteins?

NHS esters react efficiently with primary amines (e.g., lysine residues) at pH 7.5–8.5 in bicarbonate or HEPES buffers. A 5- to 10-fold molar excess of PEG12-SATA over the target biomolecule is recommended to ensure complete conjugation. Incubation at 4°C for 4–6 hours minimizes protein denaturation while achieving >90% coupling efficiency. Post-reaction, unreacted reagent should be removed via dialysis or size-exclusion chromatography to prevent cross-linking .

Q. How should PEG12-SATA be stored to preserve its reactivity, and what are the consequences of improper handling?

Store lyophilized PEG12-SATA at -20°C in a desiccator to prevent hydrolysis of the NHS ester. Reconstitute in anhydrous DMSO or dH₂O immediately before use. Repeated freeze-thaw cycles or exposure to moisture degrades the NHS ester, reducing conjugation efficiency by >50% after three freeze-thaw cycles. Degradation products can be identified via MALDI-TOF or HPLC .

Advanced Research Questions

Q. How can researchers quantify PEG12-SATA conjugation efficiency, and which analytical techniques provide the most reliable validation?

Use a combination of:

- UV-Vis spectroscopy : Quantify NHS ester consumption at 260 nm.

- SDS-PAGE : Assess shifts in molecular weight post-conjugation.

- Mass spectrometry (MS) : Confirm exact mass changes (e.g., +866.99 Da for TCO-PEG12-NHS ester conjugation ).

- Ellman’s assay : Measure free thiols post-S-acetyl deprotection. Triangulate data from these methods to validate conjugation yields and avoid artifacts from single-technique biases .

Q. What experimental strategies resolve inconsistent conjugation yields when using PEG12-SATA across replicates?

- Parameter optimization : Systematically vary pH (7.0–9.0), temperature (4–25°C), and PEG12-SATA:protein ratios (1:1 to 20:1).

- Competitive assays : Add free glycine to quench unreacted NHS esters and confirm reaction completion.

- Batch testing : Use a single reagent aliquot to eliminate variability from storage conditions.

- Error analysis : Calculate standard deviations across triplicate runs and identify outliers via Grubbs’ test .

Q. How can PEG12-SATA be integrated with copper-free click chemistry for orthogonal bioconjugation?

- Sequential conjugation : First, conjugate PEG12-SATA to a primary amine-containing molecule (e.g., antibody). Deprotect the S-acetyl group to expose thiols.

- Click chemistry : React the thiol with maleimide-functionalized probes (e.g., fluorescent dyes) while using DBCO-PEG12-NHS ester for simultaneous amine-targeted click chemistry.

- Cross-reactivity control : Block residual amines with acetic anhydride before thiol-based reactions to prevent nonspecific binding .

Q. What statistical approaches are recommended for analyzing conjugation efficiency data, particularly when comparing multiple PEGylation strategies?

- ANOVA : Compare means across groups (e.g., PEG12-SATA vs. PEG4-SATA).

- Dunnett’s test : Adjust for multiple comparisons against a control (e.g., unmodified protein).

- Regression analysis : Corrogate conjugation efficiency with variables like PEG length or spacer rigidity. Raw data should be archived in appendices, while processed data (normalized yields, error bars) are presented in figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.